molecular formula C17H11ClN4O7S2 B2864849 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-nitrobenzoate CAS No. 896016-37-8

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-nitrobenzoate

Cat. No. B2864849
CAS RN: 896016-37-8
M. Wt: 482.87
InChI Key: QBQSNOMSOULLMR-UHFFFAOYSA-N
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Description

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-nitrobenzoate is a useful research compound. Its molecular formula is C17H11ClN4O7S2 and its molecular weight is 482.87. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Activities

Heterocyclic compounds, including thiadiazoles and pyran derivatives, are synthesized for their potential inhibitory activities against enzymes and for their antimicrobial properties. For instance, thiadiazoline and pyrazoline heterocycles have been developed and evaluated for their inhibitory activities against nitric oxide synthase isoforms, with some derivatives showing selective inhibition, suggesting potential therapeutic applications (Arias et al., 2018). Similarly, fluoro-substituted benzo[b]pyran compounds have shown anti-lung cancer activity, indicating the relevance of these structures in anticancer drug research (Hammam et al., 2005).

Coordination Complexes and Antioxidant Activity

Coordination complexes constructed from pyrazole-acetamide derivatives, including pyran and thiadiazole moieties, exhibit significant antioxidant activity. This activity is attributed to the structural arrangement and the presence of hydrogen bonding, underscoring the potential of these compounds in oxidative stress-related conditions (Chkirate et al., 2019).

Antimicrobial and Anti-inflammatory Applications

Compounds bearing thiadiazole structures have been synthesized and tested for their antimicrobial properties. For example, a series of 1,2,3-triazoles with thiadiazole rings demonstrated anti-malignant activity against HepG2 and MOLT-3 cancer cell lines, highlighting their potential in chemotherapy (Hassan, 2020). Additionally, thiazole derivatives mimicking 6-acetyl penicillanic acid (6-APA) were evaluated for their antimicrobial activity, offering a new avenue for antibiotic development (Nuha et al., 2021).

properties

IUPAC Name

[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 5-chloro-2-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN4O7S2/c1-8(23)19-16-20-21-17(31-16)30-7-10-5-13(24)14(6-28-10)29-15(25)11-4-9(18)2-3-12(11)22(26)27/h2-6H,7H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQSNOMSOULLMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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